Cas no 2097911-97-0 (N-{4-(furan-3-yl)phenylmethyl}-3-4-(trifluoromethyl)phenylpropanamide)

N-{4-(furan-3-yl)phenylmethyl}-3-4-(trifluoromethyl)phenylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-{4-(furan-3-yl)phenylmethyl}-3-4-(trifluoromethyl)phenylpropanamide
- N-(4-(Furan-3-yl)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- AKOS040701709
- N-[[4-(furan-3-yl)phenyl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
- F6539-3291
- N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide
- 2097911-97-0
-
- Inchi: 1S/C21H18F3NO2/c22-21(23,24)19-8-3-15(4-9-19)5-10-20(26)25-13-16-1-6-17(7-2-16)18-11-12-27-14-18/h1-4,6-9,11-12,14H,5,10,13H2,(H,25,26)
- InChI Key: CSDOBAUNOBKTQA-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)CCC(NCC1C=CC(C2=COC=C2)=CC=1)=O)(F)F
Computed Properties
- Exact Mass: 373.12896330g/mol
- Monoisotopic Mass: 373.12896330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 467
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 42.2Ų
N-{4-(furan-3-yl)phenylmethyl}-3-4-(trifluoromethyl)phenylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6539-3291-15mg |
N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide |
2097911-97-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6539-3291-75mg |
N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide |
2097911-97-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6539-3291-5μmol |
N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide |
2097911-97-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6539-3291-100mg |
N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide |
2097911-97-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6539-3291-4mg |
N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide |
2097911-97-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6539-3291-2μmol |
N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide |
2097911-97-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6539-3291-25mg |
N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide |
2097911-97-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6539-3291-20mg |
N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide |
2097911-97-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6539-3291-30mg |
N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide |
2097911-97-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6539-3291-50mg |
N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide |
2097911-97-0 | 50mg |
$160.0 | 2023-09-08 |
N-{4-(furan-3-yl)phenylmethyl}-3-4-(trifluoromethyl)phenylpropanamide Related Literature
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Additional information on N-{4-(furan-3-yl)phenylmethyl}-3-4-(trifluoromethyl)phenylpropanamide
N-{4-(furan-3-yl)phenylmethyl}-3-{4-(trifluoromethyl)phenyl}propanamide (CAS No. 2097911-97-0): An Emerging Compound in Medicinal Chemistry
N-{4-(furan-3-yl)phenylmethyl}-3-{4-(trifluoromethyl)phenyl}propanamide (CAS No. 2097911-97-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its furan and trifluoromethyl substituents, exhibits a diverse range of pharmacological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of N-{4-(furan-3-yl)phenylmethyl}-3-{4-(trifluoromethyl)phenyl}propanamide is composed of a propanamide backbone with a furan-substituted benzene ring and a trifluoromethyl-substituted benzene ring. The presence of these functional groups imparts distinct physicochemical properties to the molecule, such as enhanced lipophilicity and metabolic stability. These characteristics are crucial for optimizing the compound's pharmacokinetic profile and improving its bioavailability.
Recent studies have explored the biological activities of N-{4-(furan-3-yl)phenylmethyl}-3-{4-(trifluoromethyl)phenyl}propanamide, revealing its potential as an anti-inflammatory agent. In vitro assays have demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is attributed to the compound's ability to modulate key signaling pathways, including the NF-κB pathway, which plays a central role in inflammation.
Beyond its anti-inflammatory properties, N-{4-(furan-3-yl)phenylmethyl}-3-{4-(trifluoromethyl)phenyl}propanamide has also shown promise in cancer research. Preclinical studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. Mechanistically, it appears to induce cell cycle arrest and apoptosis by targeting multiple signaling pathways involved in cell survival and proliferation.
The pharmacokinetic profile of N-{4-(furan-3-yl)phenylmethyl}-3-{4-(trifluoromethyl)phenyl}propanamide has been extensively studied to assess its suitability for therapeutic use. In vivo experiments in animal models have demonstrated that the compound exhibits favorable oral bioavailability and a reasonable half-life, suggesting its potential for oral administration in clinical settings. Additionally, preliminary toxicity studies have shown that N-{4-(furan-3-yl)phenylmethyl}-3-{4-(trifluoromethyl)phenyl}propanamide is well-tolerated at therapeutic doses, with no significant adverse effects observed.
In the context of drug development, N-{4-(furan-3-yl)phenylmethyl}-3-{4-(trifluoromethyl)phenyl}propanamide represents an exciting opportunity for further exploration. Its unique chemical structure and multifaceted biological activities make it a valuable lead compound for optimizing drug candidates with improved efficacy and safety profiles. Ongoing research is focused on elucidating the molecular mechanisms underlying its therapeutic effects and identifying potential synergies with other therapeutic agents.
To advance the clinical development of N-{4-(furan-3-yl)phenylmethyl}-3-{4-(trifluoromethyl)phenyl}propanamide, several key areas require further investigation. These include optimizing its formulation for enhanced stability and delivery, conducting comprehensive preclinical safety assessments, and initiating early-phase clinical trials to evaluate its safety and efficacy in human subjects. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies will be essential to navigate these challenges and bring this promising compound closer to clinical application.
In conclusion, N-{4-(furan-3-yl)phenylmethyl}-3-{4-(trifluoromethyl)phenyl}propanamide (CAS No. 2097911-97-0) is a multifunctional compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities position it as a promising candidate for the development of novel therapeutic agents targeting inflammation and cancer. Continued research into this compound's mechanisms of action and pharmacological properties will undoubtedly contribute to advancing our understanding of these complex diseases and pave the way for innovative treatment strategies.
2097911-97-0 (N-{4-(furan-3-yl)phenylmethyl}-3-4-(trifluoromethyl)phenylpropanamide) Related Products
- 1697825-39-0(4-amino-1-(2-cyclopropylethyl)-1H-pyrazole-3-carboxylic acid)
- 1379358-35-6(4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine)
- 1383742-13-9(Ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate)
- 58334-09-1(2-(4-o-Tolyl-piperazin-1-yl)ethylamine)
- 63316-43-8(Potassium 3-(phenylsulfonyl)benzenesulfonate)
- 2137937-32-5(Tert-butyl 9,9-dimethyl-8-oxo-2-azabicyclo[5.2.0]nonane-2-carboxylate)
- 333351-40-9(8-chloro-3-(3-methylphenyl)-3-azatricyclo7.3.1.0^{5,13}trideca-1(12),5,7,9(13),10-pentaene-2,4-dione)
- 182878-29-1(3,6-bis(chloromethyl)-2,5-Piperazinedione)
- 2413867-42-0(Tert-butyl 4-(2-hydroxy-5-methylbenzenesulfonyl)piperazine-1-carboxylate)
- 2004422-70-0(6-(Phenethylamino)pyridazin-3-ol)




